5-(3,4-dimethylphenyl)-N-[4-(furan-2-yl)butan-2-yl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(3,4-DIMETHYLPHENYL)-N~2~-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a furyl group, and a dimethylphenyl group
Preparation Methods
The synthesis of 5-(3,4-DIMETHYLPHENYL)-N~2~-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between aryl or heteroaryl boronic acids and halogenated pyrazolo[1,5-a]pyrimidine derivatives . This reaction is catalyzed by palladium complexes and requires specific conditions to avoid side reactions such as debromination . The process can be optimized using microwave-assisted techniques to improve yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazolo[1,5-a]pyrimidine ring .
Scientific Research Applications
5-(3,4-DIMETHYLPHENYL)-N~2~-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a monoamine oxidase B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine . This action can help alleviate symptoms of neurodegenerative diseases like Parkinson’s . The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines . These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities . The presence of the trifluoromethyl group in 5-(3,4-DIMETHYLPHENYL)-N~2~-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE makes it unique, as this group enhances its lipophilicity, binding affinity, and metabolic stability .
Properties
Molecular Formula |
C25H25F3N4O2 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-[4-(furan-2-yl)butan-2-yl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H25F3N4O2/c1-15-7-9-18(12-16(15)2)20-13-22(25(26,27)28)32-23(29-20)14-21(30-32)24(33)31(4)17(3)8-10-19-6-5-11-34-19/h5-7,9,11-14,17H,8,10H2,1-4H3 |
InChI Key |
ZZNSVMXYJIQAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N(C)C(C)CCC4=CC=CO4)C |
Origin of Product |
United States |
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